Fmoc-Lys(Fmoc)-OH: An In-depth Technical Guide for Advanced Peptide Synthesis
Fmoc-Lys(Fmoc)-OH: An In-depth Technical Guide for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Core Principle: Introduction to Fmoc-Lys(Fmoc)-OH
Fmoc-Lys(Fmoc)-OH, with the systematic name Nα,Nε-bis(9-fluorenylmethoxycarbonyl)-L-lysine, is a pivotal amino acid derivative for chemists specializing in peptide synthesis. Its unique structure, featuring two Fmoc protecting groups on both the α-amino and ε-amino functionalities of a lysine (B10760008) residue, makes it an indispensable tool for the construction of complex peptide architectures, particularly for creating well-defined branched peptides and for the assembly of multiple antigenic peptides (MAPs).
The strategic application of Fmoc-Lys(Fmoc)-OH in solid-phase peptide synthesis (SPPS) allows for the introduction of a lysine residue that can serve as a branching point. Following its incorporation into a growing peptide chain, the subsequent removal of both Fmoc groups exposes two primary amines. This enables the simultaneous or sequential elongation of two new peptide chains from the lysine scaffold, a technique crucial for developing novel therapeutic peptides, synthetic vaccines, and advanced biomaterials.
Quantitative Data Summary
The following tables provide a consolidated overview of the key quantitative data for Fmoc-Lys(Fmoc)-OH, facilitating easy reference and comparison for experimental design.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 78081-87-5 | |
| Molecular Formula | C₃₆H₃₄N₂O₆ | |
| Molecular Weight | 590.66 g/mol | |
| Appearance | White to off-white powder | [1] |
| Melting Point | 170-180 °C | |
| Purity (HPLC) | ≥97.5% to ≥99.0% | [1] |
| Storage Temperature | 2-8 °C | [1] |
Table 2: Solubility Data
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | Clearly soluble (1 mmol in 2 mL) | |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | [2] |
| Dichloromethane (B109758) (DCM) | Soluble | [2] |
| Chloroform | Soluble | [3] |
| Ethyl Acetate | Soluble | [3] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [3][4] |
| Acetone | Soluble | [3] |
| Methanol | 5.74 mg/mL (with pH adjustment) | [4] |
| Water | 3.64 mg/mL (with pH adjustment) | [4] |
Experimental Protocols
The following sections provide detailed methodologies for the key experimental procedures involving Fmoc-Lys(Fmoc)-OH.
General Solid-Phase Peptide Synthesis (SPPS) Workflow
The synthesis of peptides using Fmoc-Lys(Fmoc)-OH follows the general principles of Fmoc-based SPPS. The process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to a solid support (resin).
1. Resin Swelling:
-
Swell the desired resin (e.g., Wang, Rink Amide) in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM), for 30-60 minutes in a reaction vessel.[5]
-
Drain the solvent after the swelling is complete.
2. Fmoc Deprotection:
-
Add a 20% solution of piperidine (B6355638) in DMF to the resin.
-
Agitate the mixture for 1-3 minutes at room temperature.
-
Drain the piperidine solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.[5]
-
Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.[5]
-
The completion of the deprotection can be monitored using a qualitative Kaiser (ninhydrin) test, where a positive result (blue beads) indicates the presence of a free primary amine.[5]
3. Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (including Fmoc-Lys(Fmoc)-OH when it is to be incorporated) in DMF.
-
Activate the carboxylic acid group using a coupling reagent. Common activators include diisopropylcarbodiimide (DIC) with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure, or a uronium/aminium salt like HBTU or HATU in the presence of a base such as N,N-diisopropylethylamine (DIEA).
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Wash the resin thoroughly with DMF to remove unreacted reagents and byproducts.
4. Final Cleavage and Deprotection:
-
After the desired peptide sequence is assembled, wash the resin with DCM to remove DMF.
-
Treat the resin with a cleavage cocktail, most commonly trifluoroacetic acid (TFA) with scavengers to protect sensitive residues. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).
-
Gently agitate the mixture for 2-3 hours at room temperature.
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the cleaved peptide by adding the TFA filtrate to cold diethyl ether.
-
Collect the peptide precipitate by centrifugation and wash it with cold diethyl ether to remove scavengers and dissolved impurities.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol for the Synthesis of a Branched Peptide using Fmoc-Lys(Fmoc)-OH
This protocol outlines the specific steps for creating a branched peptide where two distinct peptide chains are grown from a central lysine residue.
-
Synthesize the "Trunk" Peptide: Following the general SPPS protocol, synthesize the initial part of the peptide chain on the chosen resin.
-
Couple Fmoc-Lys(Fmoc)-OH: In the coupling step where the branch point is desired, use Fmoc-Lys(Fmoc)-OH as the amino acid to be incorporated. Follow the standard coupling procedure as described in the general protocol.
-
Simultaneous Deprotection of Both Amino Groups: After the successful coupling of Fmoc-Lys(Fmoc)-OH, perform the Fmoc deprotection step using 20% piperidine in DMF as detailed in the general protocol. This will remove both Fmoc groups from the α-amino and ε-amino positions of the lysine residue, exposing two free primary amines.
-
Simultaneous Elongation of Branched Chains:
-
For the subsequent coupling step, use a molar excess of the next Fmoc-protected amino acid and the coupling reagents relative to the initial loading of the resin to ensure acylation of both free amines on the lysine.
-
Continue the cycles of deprotection and coupling to elongate both peptide chains simultaneously.
-
Analytical Characterization
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To assess the purity of Fmoc-Lys(Fmoc)-OH and the final cleaved peptide.
-
Stationary Phase: A C18 reversed-phase column is commonly used.[6]
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA, is typically employed.
-
Detection: UV absorbance at 220 nm and 254 nm. The Fmoc group has a strong UV absorbance, which is useful for monitoring.[2]
Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of Fmoc-Lys(Fmoc)-OH and the final peptide product.
-
Techniques: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure of Fmoc-Lys(Fmoc)-OH.
-
¹H NMR (in DMSO-d₆): Expected signals include aromatic protons of the Fmoc groups (around 7.3-7.9 ppm), the α-proton of lysine, and protons of the lysine side chain.
-
¹³C NMR (in DMSO-d₆): Will show signals corresponding to the carbonyl carbons, aromatic carbons of the Fmoc groups, and the aliphatic carbons of the lysine backbone and side chain.
Visualizations
General SPPS Workflow
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Synthesis of a Branched Peptide
Caption: Workflow for the synthesis of a branched peptide using Fmoc-Lys(Fmoc)-OH.
References
- 1. omizzur.com [omizzur.com]
- 2. peptide.com [peptide.com]
- 3. Fmoc-Lys(Fmoc)-OH | CAS:78081-87-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
